molecular formula C13H11NO3 B2565435 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid CAS No. 1266983-23-6

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B2565435
CAS No.: 1266983-23-6
M. Wt: 229.235
InChI Key: BLTRVDPVSLGQJZ-UHFFFAOYSA-N
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Description

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring with a phenyl group and an acetic acid moiety

Mechanism of Action

Target of Action

The primary target of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound: acts as a noncompetitive antagonist of the AMPA receptor When it is bound to the receptor, it prevents the activation of the receptor, thereby inhibiting the function of the receptor .

Biochemical Pathways

The action of This compound on the AMPA receptor affects the glutamatergic neurotransmission pathway . Glutamatergic neurotransmission is the most abundant excitatory neurotransmission mechanism in the brain. By inhibiting AMPA receptors, this compound reduces the excitatory neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

The pharmacokinetic properties of This compound It is known that the compound is orally active , suggesting that it is well absorbed from the gastrointestinal tract. The compound’s distribution, metabolism, and excretion properties would need to be determined in further studies.

Result of Action

The molecular and cellular effects of This compound ’s action are related to its inhibitory effect on AMPA receptors. By reducing excitatory neurotransmission, it can potentially suppress overactive neural circuits. This property is why the compound is being investigated for its potential use in treating conditions like epilepsy, where there is often excessive neural activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-5-phenyl-1,2-dihydropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-5-phenyl-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of an acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-oxo-5-phenylpyridin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14(12)9-13(16)17)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTRVDPVSLGQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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